molecular formula C17H14N2O5 B11350846 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11350846
M. Wt: 326.30 g/mol
InChI Key: KFMMPJJSVRAEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is a complex organic compound characterized by its unique benzoxazine and benzodioxine structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Formation of the Benzodioxine Ring: This can be achieved through the reaction of catechol derivatives with formaldehyde or other aldehydes in the presence of an acid catalyst.

    Amide Bond Formation: The final step involves coupling the benzoxazine and benzodioxine intermediates through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with various molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide
  • 4-[(dimethylamino)sulfonyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
  • 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Uniqueness

Compared to similar compounds, N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its dual benzoxazine and benzodioxine structures. This unique combination allows for a broader range of chemical reactivity and potential biological activities, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H14N2O5/c20-16-9-23-12-6-5-10(7-11(12)19-16)18-17(21)15-8-22-13-3-1-2-4-14(13)24-15/h1-7,15H,8-9H2,(H,18,21)(H,19,20)

InChI Key

KFMMPJJSVRAEBW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.